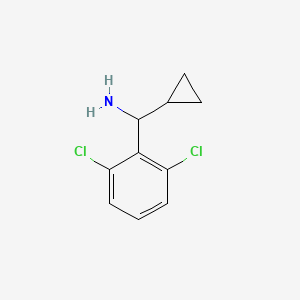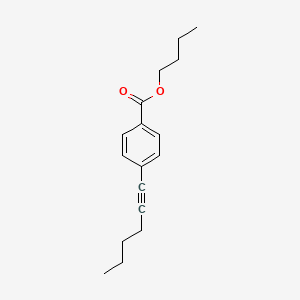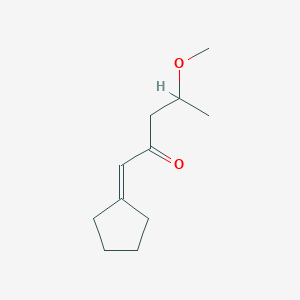![molecular formula C27H36O4 B12523641 3,3'-(Propane-1,3-diyl)bis[2-(4-methoxyphenyl)-3,4-dimethyloxetane] CAS No. 741292-42-2](/img/structure/B12523641.png)
3,3'-(Propane-1,3-diyl)bis[2-(4-methoxyphenyl)-3,4-dimethyloxetane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(Propane-1,3-diyl)bis[2-(4-methoxyphenyl)-3,4-dimethyloxetane] is a complex organic compound known for its unique structural properties It consists of two oxetane rings, each substituted with methoxyphenyl and dimethyl groups, connected by a propane-1,3-diyl linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Propane-1,3-diyl)bis[2-(4-methoxyphenyl)-3,4-dimethyloxetane] typically involves the following steps:
Formation of the Oxetane Rings: The oxetane rings can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include strong acids like sulfuric acid or bases like sodium hydroxide.
Substitution Reactions: The methoxyphenyl and dimethyl groups are introduced through substitution reactions. These reactions often require catalysts such as palladium or nickel to facilitate the coupling of the phenyl groups with the oxetane rings.
Linking the Oxetane Rings: The final step involves linking the two oxetane rings with a propane-1,3-diyl group. This can be achieved through a condensation reaction using reagents like dicyclohexylcarbodiimide (DCC) or other coupling agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3,3’-(Propane-1,3-diyl)bis[2-(4-methoxyphenyl)-3,4-dimethyloxetane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl groups, where nucleophiles like halides or amines replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halides, amines, catalysts like palladium or nickel.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or aminated derivatives.
科学的研究の応用
3,3’-(Propane-1,3-diyl)bis[2-(4-methoxyphenyl)-3,4-dimethyloxetane] has several scientific research applications:
Materials Science: The compound is used in the development of advanced materials, including polymers and resins, due to its unique structural properties.
Organic Synthesis:
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.
Biological Studies: The compound is studied for its interactions with biological molecules, providing insights into its potential use in drug development and therapeutic applications.
作用機序
The mechanism of action of 3,3’-(Propane-1,3-diyl)bis[2-(4-methoxyphenyl)-3,4-dimethyloxetane] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating its precise mechanism of action.
類似化合物との比較
Similar Compounds
Sodium 3,3′- { [ (1,2-diphenylethene-1,2-diyl)bis (4,1-phenylene)]bis (oxy)}bis (propane-1-sulfonate): This compound shares a similar structural motif with 3,3’-(Propane-1,3-diyl)bis[2-(4-methoxyphenyl)-3,4-dimethyloxetane], featuring a propane-1,3-diyl linker and aromatic groups.
1,3-Bis(tosyloxy)propane: Another related compound, used in various organic synthesis applications.
Uniqueness
3,3’-(Propane-1,3-diyl)bis[2-(4-methoxyphenyl)-3,4-dimethyloxetane] is unique due to its dual oxetane rings and specific substitution pattern. This structural arrangement imparts distinct chemical and physical properties, making it valuable in specialized applications where other similar compounds may not be as effective.
特性
CAS番号 |
741292-42-2 |
|---|---|
分子式 |
C27H36O4 |
分子量 |
424.6 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-3-[3-[2-(4-methoxyphenyl)-3,4-dimethyloxetan-3-yl]propyl]-3,4-dimethyloxetane |
InChI |
InChI=1S/C27H36O4/c1-18-26(3,24(30-18)20-8-12-22(28-5)13-9-20)16-7-17-27(4)19(2)31-25(27)21-10-14-23(29-6)15-11-21/h8-15,18-19,24-25H,7,16-17H2,1-6H3 |
InChIキー |
UNFLTEJLMLJKMN-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(O1)C2=CC=C(C=C2)OC)(C)CCCC3(C(OC3C4=CC=C(C=C4)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


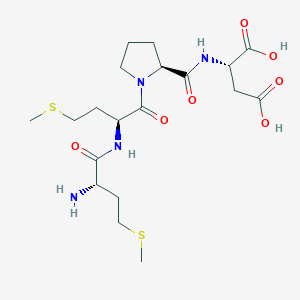
![1-(Morpholin-4-yl)-3-[(octadec-9-en-1-yl)amino]propan-1-one](/img/structure/B12523570.png)
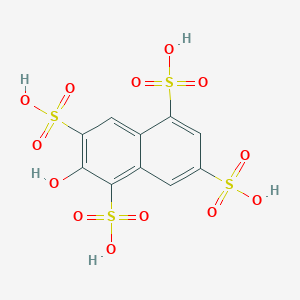
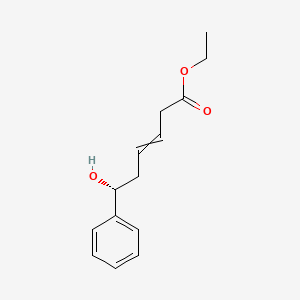
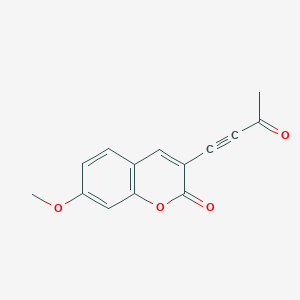
![1-(Benzo[d]oxazol-2-yl)-2-phenylethan-1-amine hydrochloride](/img/structure/B12523610.png)
![3',5'-Dimethyl-4-(2-methyloctan-2-yl)[1,1'-biphenyl]-2,4',6-triol](/img/structure/B12523611.png)
![N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine](/img/structure/B12523615.png)
![3-Methoxy-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B12523620.png)
![(2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydrazine](/img/structure/B12523623.png)
